molecular formula C10H11BrF3N B1397851 1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine CAS No. 1237535-89-5

1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine

Katalognummer: B1397851
CAS-Nummer: 1237535-89-5
Molekulargewicht: 282.1 g/mol
InChI-Schlüssel: RSUMDWVTDBQLIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine is a chemical compound of interest in organic synthesis and pharmaceutical research. The structure incorporates both a bromo and a trifluoromethyl substituent on a phenyl ring, a motif frequently found in compounds with significant biological activity and used in the development of agrochemicals and pharmaceuticals . The N,N-dimethylaminomethyl group enhances the molecule's properties as a building block for further chemical transformations. This compound is related to a class of benzylamine derivatives that serve as key intermediates in medicinal chemistry . Its specific research applications are derived from its molecular framework, which is often utilized in the synthesis of more complex molecules for drug discovery and material science. Researchers value this compound for its potential in constructing targeted libraries for high-throughput screening. The product is provided with guaranteed purity and stability for research purposes. It is intended for use in laboratory settings only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N/c1-15(2)6-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUMDWVTDBQLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Result of Action

Given the potential biological activities mentioned above, it can be hypothesized that the compound may have a range of effects at the molecular and cellular level, depending on the specific targets and pathways involved.

Action Environment

It’s known that the compound is a solid under room temperature conditions This suggests that the compound may be stable under a range of environmental conditions

Biochemische Analyse

Biochemical Properties

1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes or receptors, resulting in changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability at specific sites within the cell, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Biologische Aktivität

1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine, with CAS number 1237535-89-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H8BrF3N
  • Molecular Weight : 292.08 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 55 °C

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in metabolic processes. Its trifluoromethyl group enhances lipophilicity, potentially improving cellular membrane permeability and bioavailability.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of phenylmethanamine have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that related compounds can induce cytotoxic effects on cancer cell lines. The cytotoxicity is often measured using assays such as MTT or XTT, which assess cell viability post-treatment .
  • Enzyme Inhibition :
    • The compound's structural features suggest potential inhibition of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. LDH inhibitors have been shown to reduce lactate production and inhibit glycolysis in cancer cells, presenting a therapeutic avenue for targeting metabolic pathways in tumors .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialPotential antibacterial effects noted
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionPossible LDH inhibition observed

Case Study: Inhibition of Lactate Dehydrogenase

A study focusing on the inhibition of LDH by structurally related compounds found that specific analogs demonstrated low nanomolar inhibition against both LDHA and LDHB isoforms. This inhibition correlated with reduced lactate production in pancreatic cancer cells, indicating a promising therapeutic strategy for manipulating tumor metabolism .

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. The compound has been classified with safety warnings regarding skin and eye irritation, necessitating careful handling during laboratory work .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development:
The compound's structural features, particularly the trifluoromethyl group and bromine substitution, contribute to its biological activity. Research indicates that derivatives of this compound may serve as potential therapeutic agents targeting specific biological pathways. For example, compounds with similar structures have been investigated for their roles as activators of AMP-activated protein kinase (AMPK), which is crucial in regulating cellular energy homeostasis and has implications in cancer therapy .

Case Study:
A study exploring the structure-activity relationship (SAR) of related trifluoromethylated compounds revealed that modifications in the aromatic ring significantly influenced AMPK activation. The findings suggest that optimizing the molecular structure can enhance selectivity and potency against cancer cell lines, indicating a promising avenue for developing new anticancer drugs .

Pollution Monitoring:
Due to its bromine and trifluoromethyl groups, this compound may exhibit unique environmental behavior, making it a candidate for studying pollutant degradation pathways. The stability of such compounds under various environmental conditions can provide insights into their persistence and potential ecological impacts.

Case Study:
Research on similar brominated compounds has shown their utility in tracking pollution sources and understanding degradation mechanisms in contaminated environments. These studies highlight the importance of examining the environmental fate of such chemicals to assess their risk profiles .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations in the Aromatic Ring
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences References
1-[3-Bromo-5-(trifluoromethoxy)phenyl]-N,N-dimethylmethanamine -Br (3), -OCF₃ (5) C₁₀H₁₁BrF₃NO 298.11 Trifluoromethoxy (-OCF₃) instead of -CF₃; higher polarity due to oxygen atom.
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine -F (3), -CF₃ (5), -N(CH₃) C₉H₉F₄N 207.17 Bromine replaced with fluorine; reduced steric bulk and lower molecular weight.
1-(3-Bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine -Br (3), -Cl (5), -OCH₃ (2) C₉H₁₁BrClNO 264.55 Additional methoxy group at 2-position; increased steric hindrance.

Key Insights :

  • In contrast, the trifluoromethoxy (-OCF₃) analog () introduces an oxygen atom, increasing polarity and solubility but reducing lipophilicity .
  • Halogen Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to fluorine () make it more amenable to nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions, a critical advantage in synthetic chemistry .
  • Steric Considerations : The methoxy group in ’s compound introduces steric hindrance at the 2-position, which could limit interactions in tight binding pockets compared to the parent compound’s unsubstituted 2-position .
Side Chain Modifications
Compound Name Side Chain Molecular Formula Applications References
This compound -CH₂N(CH₃)₂ C₁₀H₁₁BrF₃N Intermediate for NK-1 receptor antagonists; potential CNS drug candidate.
1-(4-{[(2R,3S)-Morpholinyl]methyl}-1H-1,2,3-triazol-5-yl)-N,N-dimethylmethanamine () -CH₂N(CH₃)₂ with triazole-morpholine core C₁₉H₂₃F₄N₅O Orally active NK-1 antagonist with >100 mg/mL water solubility.
N1,N1-Dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline () -N(CH₃)₂ with phenoxy linkage C₁₇H₁₈ClF₃N₂O Agrochemical applications (e.g., herbicide intermediate).

Key Insights :

  • Solubility Enhancement: The triazole-morpholine derivative () demonstrates significantly higher water solubility (>100 mg/mL) due to its polar heterocyclic core, whereas the parent compound’s solubility is likely lower due to its nonpolar trifluoromethyl and bromine groups .
  • Biological Activity: The dimethylamine side chain in the parent compound is a common pharmacophore in neurokinin-1 (NK-1) receptor antagonists, as seen in ’s potent antagonist . Modifications to the side chain (e.g., phenoxy linkages in ) redirect utility toward agrochemicals rather than CNS drugs .

Vorbereitungsmethoden

Preparation of 3-Bromo-5-(trifluoromethyl)aniline Intermediate

A critical precursor is 3-bromo-5-(trifluoromethyl)aniline, which can be prepared via a multi-step process starting from 4-bromo-2-trifluorotoluene or similar substrates. The process includes:

  • Acetylation: The starting amine is acetylated in acetic acid and acetic anhydride at 50-60 °C to protect the amine group.
  • Nitration: The acetylated compound is nitrated using sulfuric acid and nitric acid at low temperatures (below 20 °C) to introduce a nitro group.
  • Deacetylation: Hydrolysis with hydrochloric acid under reflux removes the acetyl protecting group.
  • Deamination and Reduction: The nitro group is reduced, and the amine is regenerated using sodium nitrite and sulfuric acid, followed by reduction with iron powder and acetic acid under reflux conditions.

This sequence yields 3-bromo-5-(trifluoromethyl)aniline with high purity and yield. Zinc powder can be used as a catalyst during acetylation to improve reaction efficiency.

Step Reagents/Conditions Temperature Notes
Acetylation Acetic acid, Acetic anhydride 50-60 °C Zinc powder catalyst optional
Nitration Sulfuric acid, Nitric acid <20 °C Stir 30 min, cool to 10 °C
Deacetylation 30% HCl, reflux Reflux Hydrolysis of amides
Deamination Sodium nitrite, Sulfuric acid ~10 °C Ice bath for 12+ hours
Reduction Iron powder, Glacial acetic acid Reflux 90-95 °C 2 hours reflux after addition

Alternative Synthetic Routes

Another synthetic strategy involves:

These steps are often catalyzed by copper(I) salts or palladium complexes with bases like carbonate or hydrogencarbonate salts to facilitate nucleophilic aromatic substitution or amination.

Summary Table of Key Preparation Methods

Method Starting Material Key Reactions Catalysts/Reagents Conditions Reference
Multi-step acetylation/nitration/reduction 4-bromo-2-trifluorotoluene Acetylation, nitration, deacetylation, deamination, reduction Acetic acid, sulfuric acid, sodium nitrite, iron powder 0-100 °C, reflux
Palladium-catalyzed amination (3-nitro-5-trifluoromethyl)benzoic acid Reduction to amine, diazotization, bromination Pd/C, copper(II) bromide, tert-butyl nitrite 0-75 °C, hydrogen atmosphere
Transition metal-catalyzed coupling 2-bromo-5-fluoro-benzotrifluoride Nitration, hydrogenation, amination Copper(I) salts, bases (carbonate) 70-130 °C

Research Findings and Considerations

  • The use of acetyl protection during nitration improves regioselectivity and yield.
  • Zinc powder as a catalyst in acetylation enhances reaction efficiency.
  • Copper(II) bromide with tert-butyl nitrite enables mild and selective bromination via diazotization.
  • Transition metal catalysis (Pd, Cu) is essential for effective amination steps, particularly for introducing the N,N-dimethylmethanamine group.
  • Reaction conditions require careful temperature control to prevent decomposition or side reactions, especially with sensitive trifluoromethyl groups.
  • Purification typically involves crystallization or silica gel chromatography to isolate the pure target compound.

Q & A

Q. What are the optimal synthetic routes for 1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine, considering regioselectivity challenges?

Methodological Answer: The synthesis involves multi-step regioselective bromination and amine alkylation. A plausible route includes:

Friedel-Crafts alkylation of trifluoromethylbenzene to introduce a bromo group at the 3-position .

Methylation of the primary amine using dimethyl sulfate or reductive amination with formaldehyde, ensuring N,N-dimethylation .

Purification via liquid-liquid extraction (e.g., methyl tert-butyl ether and 1N NaOH) to isolate the product .

Step Reagents/Conditions Key Challenges
BrominationBr₂/FeBr₃, 0–5°CRegioselectivity control for 3-bromo substitution
Amine Alkylation(CH₃)₂SO₄, K₂CO₃, DMFOver-alkylation or byproduct formation

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 2.2–2.5 ppm for N(CH₃)₂; aromatic protons at δ 7.2–7.8 ppm (meta to Br/CF₃) .
    • ¹⁹F NMR : A singlet at δ -60 to -65 ppm for CF₃ group .
  • MS : Molecular ion peak at m/z 296 (C₁₀H₁₁BrF₃N⁺) with fragmentation patterns confirming Br and CF₃ loss .
  • IR : Stretching vibrations at 3300 cm⁻¹ (N-H, if residual amine) and 1120 cm⁻¹ (C-F) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Debromination : Occurs under strong basic conditions. Mitigation: Use mild bases (e.g., NaHCO₃) and low temperatures .
  • Oxidation of Amine : Prevented by inert atmosphere (N₂/Ar) and avoiding strong oxidizers .
  • Byproducts : Chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethylamino group influence stability and reactivity?

Methodological Answer:

  • Steric Effects : The bulky N(CH₃)₂ group hinders nucleophilic attacks at the benzylic position, enhancing stability in acidic media .
  • Electronic Effects : Electron-donating N(CH₃)₂ increases electron density on the aromatic ring, directing electrophilic substitutions to the para position of Br/CF₃ .
  • Experimental Validation : Compare reaction rates of N,N-dimethyl vs. NH₂ analogs in SNAr reactions with NaN₃ .

Q. What computational methods predict the reactivity of Br and CF₃ substituents in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying Br (electrophilic) and CF₃ (electron-withdrawing) sites .
  • Molecular Dynamics : Simulate steric clashes during Suzuki coupling (e.g., Pd-catalyzed aryl-Br cross-coupling) .
  • Validation : Compare computed activation energies with experimental yields for Buchwald-Hartwig amination .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Dynamic NMR : Detect rotational barriers in N(CH₃)₂ groups at low temperatures (−40°C) .
  • Isotopic Labeling : Introduce ¹³C at the benzylic position to track coupling patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., Br vs. CF₃ positions) .

Q. What strategies optimize HPLC/GC-MS methods for quantifying trace impurities?

Methodological Answer:

  • Column Selection : Use C18 (HPLC) or DB-5MS (GC-MS) for polar intermediates .
  • Detection :
    • HPLC-UV : λ = 255 nm (aromatic π→π* transitions) .
    • GC-MS : Monitor m/z 296 (parent ion) and 217 (CF₃ loss) .
  • Validation : Spike synthetic mixtures with deuterated analogs (e.g., CD₃-N(CH₃)₂) to confirm recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.